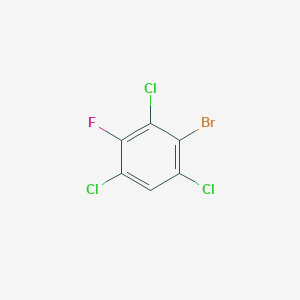

1-Bromo-3-fluoro-2,4,6-trichlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

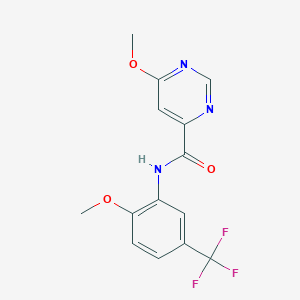

1-Bromo-3-fluoro-2,4,6-trichlorobenzene is a chemical compound with the molecular formula C6H2BrCl3 . It belongs to the class of halogenated aromatic compounds and is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring. This compound exhibits interesting properties due to its unique halogen substitution pattern .

Synthesis Analysis

The synthesis of 1-Bromo-3-fluoro-2,4,6-trichlorobenzene involves halogenation reactions. One common method is the electrophilic aromatic substitution of 1,3,5-trichlorobenzene with bromine and fluorine sources. The reaction typically occurs under controlled conditions, such as using Lewis acids or catalysts. Researchers have explored various synthetic routes to optimize yield and selectivity .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluoro-2,4,6-trichlorobenzene consists of a benzene ring with three chlorine atoms (at positions 2, 4, and 6), one bromine atom (at position 1), and one fluorine atom (at an unspecified position). The arrangement of halogens around the benzene ring significantly influences its reactivity and physical properties .

Chemical Reactions Analysis

- Cross-Coupling Reactions : 1-Bromo-3-fluoro-2,4,6-trichlorobenzene can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form more complex molecules .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Photoactive Cross-linking Reagents : 1,3,5-Triazido-2,4,6-trichlorobenzene, derived from compounds similar to 1-Bromo-3-fluoro-2,4,6-trichlorobenzene, is used as a photoactive cross-linking agent for polymer chemistry. It also serves as a starting compound in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Synthesis of Fluorinated Benzoic Acids : Cobalt-catalyzed methoxycarbonylation of polysubstituted compounds, including those similar to 1-Bromo-3-fluoro-2,4,6-trichlorobenzene, aids in synthesizing various fluorobenzoic acid derivatives. This method is significant for its high yield and the preservation of fluorine substituents (Boyarskiy et al., 2010).

Catalytic Hydrodehalogenation : Catalytic hydrodehalogenation of aromatic halides, similar to 1-Bromo-3-fluoro-2,4,6-trichlorobenzene, is performed in alcohol solutions with noble metal catalysts. This process effectively removes halogens like chlorine, contributing to the synthesis of less halogenated compounds (Ukisu & Miyadera, 1997).

Synthesis of Phosphonate Esters : Photo-induced reactions of compounds like 1-Bromo-3-fluoro-2,4,6-trichlorobenzene with trimethyl phosphite are used for synthesizing phosphonate esters. These reactions showcase the selective reactivity of fluorine atoms in these compounds (Zhang Zhong-biao, 2011).

Electrophilic Aromatic Substitution : The compound 1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, synthesized from similar halogenated benzene compounds, is used to fluorinate various aromatic substrates, showcasing its potential in electrophilic aromatic substitution reactions (Banks et al., 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-1,3,5-trichloro-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrCl3F/c7-4-2(8)1-3(9)6(11)5(4)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZBDHGCZEUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrCl3F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-2,4,6-trichlorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)

![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)

![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)

![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)